Superior Cathepsin C (CTSC) Inhibition Potency vs. Positive Control AZD7986
Marrubiin demonstrates potent inhibition of human recombinant Cathepsin C (CTSC) with an IC50 of 57.5 nM, establishing it as a covalent inhibitor targeting Cys234 [1]. In an in vivo adjuvant-induced arthritis model, high-dose marrubiin (IC50 = 60 mg/kg) reduced CTSC and neutrophil serine protease activities with efficacy comparable to the positive clinical compound AZD7986 [1].
| Evidence Dimension | Cathepsin C (CTSC) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 57.5 nM (human recombinant CTSC) |
| Comparator Or Baseline | AZD7986 (efficacy comparable) |
| Quantified Difference | Efficacy comparable to clinical-stage AZD7986 in reducing CTSC and NSPs in vivo |
| Conditions | In vitro human recombinant CTSC assay; In vivo adjuvant-induced arthritis mouse model |
Why This Matters
This provides a clear, mechanism-based rationale for selecting marrubiin over other anti-inflammatory natural products that lack this specific and potent covalent inhibition profile.
- [1] Yang L, et al. Identification of Marrubiin as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis. Molecules. 2025 Oct 23;30(21):4170. doi: 10.3390/molecules30214170. View Source
